molecular formula C11H15N3 B1479971 1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-39-0

1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479971
CAS No.: 2098052-39-0
M. Wt: 189.26 g/mol
InChI Key: MPRSFYHOAHODNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : The chemical compound 1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is involved in the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyrazoles and pyrazolo[3,4-d]pyrimidines. These compounds are synthesized through cyclocondensation reactions involving chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate, leading to the formation of complex heterocyclic structures with potential biological activities (Yakovenko et al., 2020).

  • Antimicrobial Activity : Another significant application of this compound derivatives involves their evaluation for antimicrobial properties. The synthesis of these compounds through multicomponent reactions showcases their potential in creating a library of compounds that exhibit moderate to significant antimicrobial activity, highlighting their relevance in developing new antimicrobial agents (Babariya & Naliapara, 2017).

  • Crystal Structure Analysis : The compound also plays a role in crystallography, where its crystal structure has been determined, providing insights into its molecular configuration and interactions. Such studies are crucial for understanding the compound's physical and chemical properties, which can inform its application in various scientific domains (Li et al., 2009).

  • Cytotoxicity Studies : Research on the synthesis of new heterocycles incorporating the imidazo[1,2-b]pyrazole framework has shown the potential for discovering compounds with cytotoxic activities. Such studies contribute to the identification and development of novel therapeutic agents, especially in the context of cancer research (Hegazi et al., 2010).

Mechanism of Action

The pharmacokinetics of pyrazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their specific chemical structures. Factors such as the compound’s solubility, stability, and binding affinity for its targets can influence its bioavailability and therapeutic efficacy .

The action of pyrazole derivatives can also be influenced by various environmental factors. For example, the pH of the biological environment can affect the compound’s ionization state and, consequently, its absorption and distribution. The presence of other substances, such as proteins or other drugs, can also affect the compound’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and leading to various cellular responses.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives are known to inhibit the activity of COX enzymes by binding to their active sites . This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, pyrazole derivatives may undergo metabolic degradation, leading to the formation of inactive metabolites . This degradation can affect the compound’s efficacy and potency over time. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as reducing inflammation and pain . High doses may lead to toxic or adverse effects, such as liver damage and gastrointestinal disturbances. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound may influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and potency.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, where it can affect cellular metabolism and energy production.

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-10-7-11-13(8-9-3-4-9)5-6-14(11)12-10/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRSFYHOAHODNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
Reactant of Route 6
1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.